N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide
Description
N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-4-14-12(17)8(2)15-22(19,20)9-5-6-10-11(7-9)21-13(18)16(10)3/h5-8,15H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYXMWOBXLUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative, such as methyl 3-methyl-2-oxo-1,3-benzothiazole-6-carboxylate, under acidic conditions.
Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: The sulfonylated benzothiazole is reacted with N-ethylpropanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzothiazole derivatives, including this compound, have shown promise as antimicrobial agents. They can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its anticancer properties. It can induce apoptosis in cancer cells by interacting with specific molecular targets, making it a potential lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide exerts its effects involves its interaction with various molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The sulfonyl group can enhance its binding affinity to these targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
3-Methyl-2-oxo-1,3-benzothiazole-6-sulfonamide: Shares the benzothiazole core and sulfonamide group, making it structurally similar.
N-ethyl-2-[(2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide: Lacks the methyl group at the 3-position of the benzothiazole ring.
Uniqueness
N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide is unique due to the specific positioning of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the sulfonylamino linkage provides distinct properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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